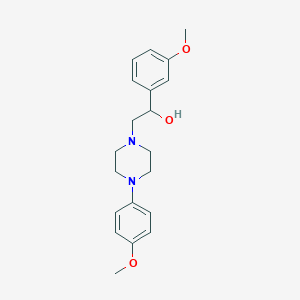

5-bromo-N-(3-(pyridin-2-yloxy)benzyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves several steps. Researchers have designed and synthesized novel derivatives of 5-bromo-N-(3-(pyridin-2-yloxy)benzyl)nicotinamide . These derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The process likely includes strategic modifications to achieve the desired structure.

Molecular Structure Analysis

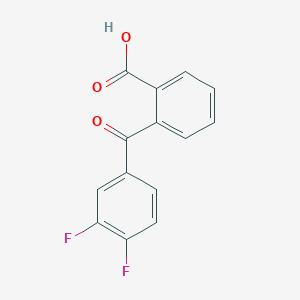

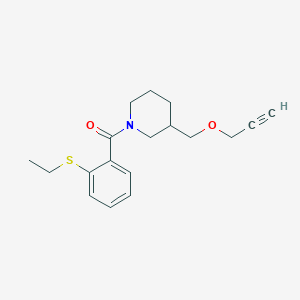

The molecular structure of 5-bromo-N-(3-(pyridin-2-yloxy)benzyl)nicotinamide consists of a nicotinamide core linked to a benzyl group, which further connects to a pyridin-2-yloxy moiety. The bromine atom adds complexity and reactivity to the compound. Detailed studies involving X-ray crystallography have likely elucidated its precise three-dimensional arrangement .

Aplicaciones Científicas De Investigación

Synthesis of Nicotinamide C-Nucleosides : Kabat, Pankiewicz, and Watanabe (1987) synthesized isosteric and isoelectronic analogues to nicotinamide nucleoside, demonstrating the chemical versatility of nicotinamide derivatives in creating nucleoside mimics. This process involved the condensation of bromopyridine derivatives with aldehydoribose, followed by several chemical transformations to yield the desired nicotinamide C-nucleosides (Kabat, Pankiewicz, & Watanabe, 1987).

Acyclic Pyridine C-Nucleosides : Hemel et al. (1994) synthesized acyclic pyridine C-nucleosides through a series of chemical reactions starting from brominated pyridine intermediates. These compounds were evaluated for biological activity, showcasing the methodological exploration of nicotinamide derivatives for potential therapeutic applications (Hemel et al., 1994).

Chromatographic Techniques for Pyridine Derivatives : Huebner (1951) described a paper chromatographic method for separating and identifying pyridine derivatives, highlighting the analytical approaches used to study nicotinamide-related compounds and their derivatives (Huebner, 1951).

Preparation of Substituted Nicotinamides : Ross (1966) reported the synthesis of various 4-substituted nicotinamide and nicotinic acid derivatives, indicating the potential for these compounds to influence biological pathways, such as those involved in cancer cell energy metabolism (Ross, 1966).

Halogenation of Benzene Derivatives : Bovonsombat and Mcnelis (1993) discussed ring halogenations of polyalkylbenzenes, a process relevant to the synthesis of brominated nicotinamide derivatives like 5-bromo-N-(3-(pyridin-2-yloxy)benzyl)nicotinamide. Their work emphasizes the importance of halogenation in the synthesis of complex organic molecules (Bovonsombat & Mcnelis, 1993).

Safety and Hazards

Propiedades

IUPAC Name |

5-bromo-N-[(3-pyridin-2-yloxyphenyl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrN3O2/c19-15-9-14(11-20-12-15)18(23)22-10-13-4-3-5-16(8-13)24-17-6-1-2-7-21-17/h1-9,11-12H,10H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPOYQVFZAXIMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)C3=CC(=CN=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(3-(pyridin-2-yloxy)benzyl)nicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2586634.png)

![N-[[1-(3-Methylbutyl)indazol-3-yl]methyl]but-2-ynamide](/img/structure/B2586635.png)

![N-(4-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2586636.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2586642.png)

![2-Cyclopentyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2586646.png)

![6-[5-(3-Chlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2586653.png)